molecular formula C19H15N3O2S2 B2367040 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-33-7

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2367040
CAS No.: 896679-33-7
M. Wt: 381.47
InChI Key: COOUYEQMYNHDJW-UHFFFAOYSA-N
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Description

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of cellular signaling. This results in the disruption of various downstream signaling pathways involved in cell growth and survival .

Biochemical Pathways

The inhibition of PI3K affects several downstream pathways. One of the most significant is the AKT/mTOR pathway, which is involved in cell cycle progression and growth. By inhibiting PI3K, this compound prevents the activation of AKT, thereby inhibiting mTOR, which leads to a decrease in cell proliferation and growth .

Pharmacokinetics

The potency of the compound, as indicated by an ic50 value of 36 nM, suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is a potent inhibition of PI3K. This leads to a disruption of downstream signaling pathways, resulting in decreased cell proliferation and growth . This makes it a potential candidate for the development of anticancer drugs.

Preparation Methods

The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with a phenyl group and a benzenesulfonamide moiety. The reaction conditions typically involve the use of reagents such as bromine, lithium bromide, and acetic acid . The final product is obtained through a series of cyclization and substitution reactions, resulting in moderate to good yields .

Chemical Reactions Analysis

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, lithium bromide, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine and lithium bromide in acetic acid can lead to the formation of thiazolo[5,4-b]pyridine derivatives with different substituents .

Scientific Research Applications

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-12-14(18-21-17-8-5-11-20-19(17)25-18)9-10-16(13)22-26(23,24)15-6-3-2-4-7-15/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOUYEQMYNHDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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